Zinc hydroxide carbonate

Description

Properties

Molecular Formula |

C2H12O12Zn5 |

|---|---|

Molecular Weight |

555.0 g/mol |

IUPAC Name |

dizinc;zinc;dicarbonate;hexahydrate |

InChI |

InChI=1S/2CH2O3.6H2O.5Zn/c2*2-1(3)4;;;;;;;;;;;/h2*(H2,2,3,4);6*1H2;;;;;/q;;;;;;;;;;;2*+2/p-4 |

InChI Key |

YVEWQBBNXXNHKX-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.[Zn].[Zn].[Zn].[Zn+2].[Zn+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Zinc Hydroxide Carbonate for Material Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

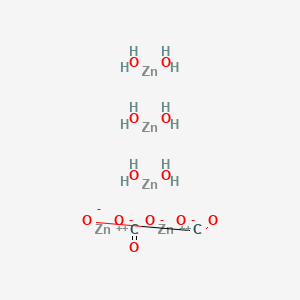

Zinc hydroxide (B78521) carbonate, a versatile inorganic compound, is a key precursor in the synthesis of zinc oxide nanoparticles and finds diverse applications in catalysis, pigments, and pharmaceuticals. This technical guide provides a comprehensive overview of its fundamental properties, synthesis methodologies, and thermal behavior, crucial for its application in material science and drug development. The primary focus is on the most common form, hydrozincite, with the chemical formula Zn₅(CO₃)₂(OH)₆.

Core Physicochemical Properties

Zinc hydroxide carbonate is a white, fine crystalline powder that is practically insoluble in water.[1][2][3] Its properties are influenced by the synthesis method, which dictates particle size, morphology, and surface area.

| Property | Value |

| Chemical Formula | Zn₅(CO₃)₂(OH)₆ (Hydrozincite)[4][5][6][7] |

| Alternate Formulas | Zn₄CO₃(OH)₆·H₂O[8], [ZnCO₃]₂·[Zn(OH)₂]₃[9], ZnCO₃·2Zn(OH)₂·H₂O[10] |

| Molecular Weight | 549.01 g/mol (for Zn₅(CO₃)₂(OH)₆)[1][11] |

| Appearance | White fine crystalline powder[1][10] |

| Density | 4.398 g/cm³[1][2] |

| Solubility | Insoluble in water, soluble in dilute acids and alkalis.[1][3][10] |

| Melting Point | Decomposes upon heating[1] |

| Thermal Decomposition | Decomposes to Zinc Oxide (ZnO) and gaseous byproducts (H₂O, CO₂)[5][7][12] |

| Decomposition Temp. | Onset around 150-180°C, significant decomposition above 200-240°C.[5][7][13][14] |

Thermal Decomposition Behavior

The thermal decomposition of this compound is a critical process, as it is the primary route to produce "active zinc oxide," a high-surface-area form of ZnO.[5]

| Thermal Analysis Parameter | Observation |

| Decomposition Onset | The decomposition process begins at approximately 150-180°C.[13][14] |

| Major Decomposition Range | The rate of decomposition becomes significant above 200°C, with a sharp mass loss typically observed around 240-248°C.[5] The process is generally complete by 350-400°C.[7][13] |

| Decomposition Products | The solid product is porous zinc oxide (ZnO).[5][12] The gaseous products are water (H₂O) and carbon dioxide (CO₂).[10][12] |

| Mass Loss | The theoretical mass loss for the decomposition of Zn₅(CO₃)₂(OH)₆ to ZnO is approximately 25.9%.[5] Experimental results from thermogravimetric analysis (TGA) show a mass loss of about 26%.[5] |

| Energetics | Differential thermal analysis (DTA) shows a sharp endothermic peak corresponding to the decomposition, with a maximum around 248°C.[5] |

| Activation Energy (Ea) | The apparent activation energy for the decomposition has been reported in the range of 132 to 153 kJ/mol in the temperature range of 150-240°C.[13][14] Other studies have reported values such as 180 ± 5 kJ/mol.[15] |

| Resulting ZnO Properties | The resulting ZnO has a high specific surface area, typically in the range of 30 to 70 m²/g.[5] The initial crystallite size of the ZnO is on the order of 10 nm, which can increase with higher calcination temperatures.[5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible results in research and development.

Synthesis of this compound

Several methods are employed for the synthesis of this compound, each influencing the final properties of the material.

1. Precipitation Method

This is a common and straightforward industrial method.[5]

-

Reactants : An aqueous solution of a zinc salt (e.g., zinc sulfate (B86663), ZnSO₄) and a carbonate source (e.g., sodium carbonate, Na₂CO₃).[5]

-

Procedure :

-

Prepare a 1M aqueous solution of ZnSO₄·7H₂O and a 1M aqueous solution of Na₂CO₃.[5]

-

Heat both solutions to 70°C.[5]

-

Add the zinc sulfate solution to the sodium carbonate solution in a single step while stirring.[5]

-

A white precipitate of this compound will form.

-

Filter the precipitate using a Buchner funnel.[6]

-

Wash the precipitate thoroughly with deionized water to remove any unreacted salts.

-

Dry the collected powder, for instance, overnight at 60°C.[6]

-

2. Hydrothermal Synthesis

This method allows for the formation of well-defined nanoparticles.[7][16]

-

Reactants : Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) and urea (B33335) (NH₂CONH₂).[7][16]

-

Procedure :

-

Prepare an aqueous solution of zinc acetate dihydrate and urea.

-

Transfer the solution to a sealed autoclave.

-

Heat the autoclave to 120°C for a specified duration (e.g., 2-4 hours).[16]

-

Allow the autoclave to cool to room temperature.

-

Collect the resulting nanoparticles by filtration.

-

Wash the product with deionized water and ethanol.

-

Dry the final product in an oven.

-

3. Microemulsion Technique

This technique offers control over particle size and morphology, leading to the synthesis of nanoparticles.[4][6]

-

Reactants : A surfactant (e.g., CTAB), a co-surfactant (e.g., 1-butanol), an oil phase (e.g., n-octane), and two aqueous phases containing the zinc precursor (e.g., zinc nitrate (B79036), Zn(NO₃)₂) and the carbonate precursor (e.g., sodium carbonate, Na₂CO₃).[4][6]

-

Procedure :

-

Construct pseudo-ternary phase diagrams to identify the microemulsion region for the CTAB/1-butanol/n-octane/aqueous phase system.[4]

-

Prepare two separate microemulsions, one containing the zinc nitrate solution and the other containing the sodium carbonate solution.

-

Mix the two microemulsions under stirring to initiate the precipitation of this compound nanoparticles within the micelles.

-

Collect the nanoparticles through filtration.[6]

-

Wash the particles to remove the microemulsion components.

-

Dry the nanoparticles, for example, overnight at 60°C.[6]

-

Characterization Techniques

1. X-ray Diffraction (XRD)

-

Purpose : To identify the crystalline phase and structure of the synthesized material.

-

Procedure :

-

A powdered sample of the material is placed on a sample holder.

-

The sample is irradiated with monochromatic X-rays at various angles (2θ).

-

The diffracted X-rays are detected and their intensity is recorded as a function of the diffraction angle.

-

The resulting diffraction pattern is compared with standard reference patterns (e.g., JCPDS card no. 00-019-1458 for hydrozincite) to confirm the identity of the this compound phase.[5][6]

-

2. Thermogravimetric Analysis (TGA)

-

Purpose : To study the thermal stability and decomposition behavior of the material.

-

Procedure :

-

A small, known mass of the sample is placed in a crucible within the TGA instrument.

-

The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[6][12]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve shows the percentage of mass loss versus temperature, indicating the decomposition temperatures and stoichiometry.[5]

-

3. Scanning Electron Microscopy (SEM)

-

Purpose : To visualize the surface morphology and particle size of the synthesized material.

-

Procedure :

-

The sample powder is mounted on a sample stub using conductive adhesive.

-

The sample may be coated with a thin layer of a conductive material (e.g., gold) to prevent charging.

-

A high-energy beam of electrons is scanned across the surface of the sample.

-

The interaction of the electron beam with the sample produces various signals (e.g., secondary electrons, backscattered electrons) that are collected by detectors to form an image of the surface topography.[4][6][7]

-

Visualized Workflows and Pathways

Experimental Workflow for Synthesis and Characterization

Caption: Experimental workflow for this compound.

Thermal Decomposition Pathway

Caption: Thermal decomposition of this compound.

Applications in Material Science and Drug Development

This compound is a material of significant interest due to its role as a precursor and its inherent properties.

-

Precursor for Zinc Oxide (ZnO) : Its most prominent application is as a precursor for the synthesis of "active" or nanocrystalline ZnO.[5] This high-surface-area ZnO is used in rubber vulcanization, desulfurization processes, and as a component in various catalysts.[5][17]

-

Catalysis : Basic zinc carbonate itself can act as a catalyst in reactions such as esterification and the synthesis of organic intermediates due to the Lewis acidic nature of the zinc ion and the basicity of the carbonate and hydroxide groups.[17]

-

Drug Delivery and Biomedical Applications : While direct applications in drug delivery are less common, its role as a precursor to ZnO nanoparticles is critical. ZnO nanoparticles are investigated for various biomedical applications, including as antimicrobial agents and in drug delivery systems, owing to their biocompatibility and unique properties.[18]

-

Supercapacitors : Recent research has explored the use of this compound composites as electrode materials for supercapacitors, demonstrating high specific capacitance.[8]

-

Other Industrial Uses : It is also used in paints and coatings as a pigment and corrosion inhibitor, in cosmetics, and as a hydrogen sulfide (B99878) scavenger in drilling fluids.[3][9][19]

References

- 1. echemi.com [echemi.com]

- 2. shop.nanografi.com [shop.nanografi.com]

- 3. Comprehensive Guide to Zinc Carbonate: Properties, Applications, and Benefits - Global Chemical [glochem.com]

- 4. Synthesis of Zinc Carbonate Hydroxide Nanoparticles Using Microemulsion Process - White Rose Research Online [eprints.whiterose.ac.uk]

- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. High Performance Hydroxide Zinc Carbonate Composite for Supercapacitors [scirp.org]

- 9. nbinno.com [nbinno.com]

- 10. chembk.com [chembk.com]

- 11. scbt.com [scbt.com]

- 12. Study on Mechanism And Kinetics of Thermal Decomposition of this compound [engineering.org.cn]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Hydrothermal Synthesis of Zinc Carbonate Hydroxide Nanoparticles - White Rose Research Online [eprints.whiterose.ac.uk]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. bisleyinternational.com [bisleyinternational.com]

Unveiling the Atomic Architecture of Hydrozincite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystallographic structure of hydrozincite, Zn5(CO3)2(OH)6, a mineral of interest in various scientific and industrial fields, including as a potential precursor for zinc oxide nanoparticles in biomedical applications. This document compiles and presents key structural data, details the experimental methodologies for its characterization, and visualizes the workflow of its structural determination.

Crystallographic Data of Hydrozincite

The crystal structure of hydrozincite has been determined to be monoclinic. The following tables summarize the key crystallographic parameters, atomic coordinates, and selected bond lengths, providing a quantitative foundation for understanding its atomic arrangement.

| Crystal System | Space Group |

| Monoclinic | C2/m[1][2][3] |

| Lattice Parameters | Value (Å) | Angle (°) |

| a | 13.58 - 13.62[1][2][3][4] | |

| b | 6.28 - 6.30[1][2][3][4] | |

| c | 5.41 - 5.42[1][2][3][4] | |

| β | 95.51 - 95.83[1][4][5] | |

| Unit Cell Volume (V) | 459.25 ų[4] | |

| Formula Units per Cell (Z) | 2[1][2] |

Structural Details

The crystal structure of hydrozincite is characterized by a framework of zinc atoms in two distinct coordination environments: three-fifths of the zinc atoms are in octahedral coordination, while the remaining two-fifths are in tetrahedral coordination.[2] These zinc polyhedra form complex sheets parallel to the (100) plane.[2] The octahedral zinc atoms create a sheet-like structure with voids, where the tetrahedral zinc atoms are located above and below these openings.[2] These sheets are interconnected by carbonate (CO3) groups that are oriented perpendicular to the sheets.[2]

Two of the oxygen atoms within each carbonate group are bonded to both an octahedral and a tetrahedral zinc atom.[2] The third oxygen atom of the carbonate group is not directly bonded to any zinc atoms but participates in hydrogen bonding with three hydroxyl (OH) groups.[2]

Experimental Protocols

The determination of the crystallographic structure of hydrozincite primarily relies on single-crystal and powder X-ray diffraction (XRD) techniques.

Single-Crystal X-ray Diffraction

A suitable single crystal of hydrozincite is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated. The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. The intensity data is then used in conjunction with computational methods, such as Patterson projections and least-squares refinement, to solve and refine the crystal structure, yielding the precise atomic positions and bond parameters.[2]

Powder X-ray Diffraction

For powder XRD analysis, a finely ground sample of hydrozincite is exposed to a monochromatic X-ray beam. The diffracted X-rays are detected at various angles (2θ) to produce a characteristic diffraction pattern of intensity versus 2θ. This pattern serves as a fingerprint for the crystalline phase and can be used for phase identification by comparison with standard diffraction databases. The positions and profiles of the diffraction peaks can also be used to refine the lattice parameters of the material.

Synthesis of Hydrozincite for Crystallographic Analysis

Synthetic hydrozincite suitable for crystallographic studies can be prepared through methods such as the sol-gel technique. One reported method involves the reaction of zinc acetate (B1210297) dihydrate with urea (B33335) in an aqueous solution, followed by refluxing and thermal annealing to obtain crystalline hydrozincite powder.

Visualization of Crystallographic Workflow

The following diagram illustrates the logical workflow for the determination of a crystal structure, such as that of hydrozincite, using X-ray diffraction.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Zinc Hydroxide Carbonate to Zinc Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zinc hydroxide (B78521) carbonate (ZHC) into zinc oxide (ZnO), a process of significant interest for the synthesis of high-quality ZnO nanoparticles for various applications, including in the pharmaceutical and drug development sectors. This document outlines the mechanistic pathways, kinetic parameters, and experimental protocols associated with this critical transformation.

Introduction

Zinc oxide nanoparticles are valued for their diverse applications, including as catalysts, in solar cells, gas sensors, and optoelectronic devices. In the pharmaceutical industry, ZnO is utilized for its antibacterial, antifungal, and UV-filtering properties. The synthesis of ZnO via thermal decomposition of a zinc hydroxide carbonate precursor is a widely adopted method due to the ability to control the microstructural and physical properties of the final product by manipulating the precipitation and calcination conditions.

Several forms of this compound exist, with the most common being hydrozincite, Zn₅(CO₃)₂(OH)₆, and Zn₄CO₃(OH)₆·H₂O. Understanding the thermal decomposition mechanism of these precursors is crucial for optimizing the synthesis of ZnO with desired characteristics such as high surface area and controlled particle size.

The Thermal Decomposition Pathway

The thermal decomposition of this compound, specifically hydrozincite (Zn₅(CO₃)₂(OH)₆), is generally considered a single-step process where dehydroxylation and decarboxylation occur concurrently. The overall reaction is as follows:

Zn₅(CO₃)₂(OH)₆(s) → 5ZnO(s) + 2CO₂(g) + 3H₂O(g)

This transformation typically begins at temperatures around 150°C, with the rate becoming significant above 200°C. The decomposition is largely complete by approximately 350°C.

While often described as a single step, some studies have proposed more complex, multi-step reaction kinetics under specific conditions. For instance, one study on Zn₄CO₃(OH)₆·H₂O suggested a two-step process involving a reversible reaction followed by an irreversible one. However, for Zn₅(CO₃)₂(OH)₆, a single-step decomposition is the more commonly accepted mechanism, supported by techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and in-situ X-ray diffraction (XRD), which show a single, sharp endothermic peak corresponding to the mass loss.

The decomposition results in the formation of porous zinc oxide, and the morphology of the final ZnO particles is influenced by the precursor's characteristics. The theoretical mass loss for the decomposition of Zn₅(CO₃)₂(OH)₆ to ZnO is approximately 25.9%.

dot

Caption: Thermal decomposition pathway of this compound to zinc oxide.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the thermal decomposition of this compound.

Table 1: Decomposition Temperatures and Mass Loss

| This compound Form | Decomposition Onset (°C) | Peak Decomposition Temperature (°C) | Decomposition Completion (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Reference |

| Zn₅(CO₃)₂(OH)₆ | ~150 | ~248 | ~350 | 25.9 | ~26 | |

| Zn₄CO₃(OH)₆·H₂O | - | 284 | 308 | 25.2 | - | |

| Zn₅(CO₃)₂(OH)₆ | ~180 | - | ~350 | - | - |

Table 2: Kinetic Parameters of Thermal Decomposition

| This compound Form | Activation Energy (Ea) (kJ/mol) | Reaction Model | Experimental Conditions | Reference |

| Zn₄CO₃(OH)₆·H₂O | E₁ = 202, E₂ = 129 | Two-step: Reversible 2D diffusion followed by nth-order reaction (n=0.51) | Non-isothermal, N₂ atmosphere | |

| PROLABO Sample (likely Zn₅(CO₃)₂(OH)₆) | 132 | - | Isothermal, 150-240°C, N₂ flow | |

| Industrial Sample (less crystalline) | 153 | - | Isothermal, 150-240°C, N₂ flow | |

| ZnCO₃ (for comparison) | 88.6 | - | Non-isothermal TGA | |

| Hydrated Zinc Carbonate | 94 ± 9 | - | Isothermal TGA, 200-260°C | |

| Zn₄CO₃(OH)₆·H₂O | 113 | Single-step | DTA, heating rates 4-20°C/min |

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible results. The following sections describe

spectroscopic analysis of basic zinc carbonate using FTIR and Raman

An In-depth Technical Guide to the Spectroscopic Analysis of Basic Zinc Carbonate Using FTIR and Raman

Introduction

Basic zinc carbonate, mineralogically known as hydrozincite (Zn₅(CO₃)₂(OH)₆), is a compound of significant interest in various fields, including pharmaceuticals, catalysis, and materials science.[1][2] Its structural and chemical properties are crucial for its functionality. Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular vibrations within a material.[3] These methods are indispensable for characterizing the functional groups, identifying the mineral phase, and understanding the bonding environment in basic zinc carbonate. This guide provides a comprehensive overview of the application of FTIR and Raman spectroscopy for the analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Experimental Protocols

Reproducible and accurate spectroscopic data relies on meticulous experimental procedures. The following sections detail the typical methodologies for FTIR and Raman analysis of basic zinc carbonate.

Fourier Transform Infrared (FTIR) Spectroscopy Protocol

FTIR spectroscopy measures the absorption of infrared radiation by the sample, identifying the vibrational modes of its functional groups.[3] The Attenuated Total Reflectance (ATR) technique is commonly employed for solid powder analysis due to its minimal sample preparation requirements.

Methodology:

-

Sample Preparation:

-

Ensure the basic zinc carbonate sample is in a fine powder form to ensure good contact with the ATR crystal. If necessary, gently grind the sample using an agate mortar and pestle.

-

For quantitative analysis, the particle size should ideally not exceed 2.5 µm.[4] A common method involves preparing a pellet by mixing a precise amount of the sample with potassium bromide (KBr), typically at a ratio of 1 mg of sample to 900 mg of KBr.[4]

-

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Set the spectral range, typically from 4000 to 400 cm⁻¹, which covers the mid-infrared region where fundamental vibrations of carbonate, hydroxyl, and Zn-O groups occur.[4][5]

-

Select an appropriate resolution, commonly 4 cm⁻¹ or 8 cm⁻¹.[4][6]

-

-

Data Acquisition:

-

Background Scan: Before analyzing the sample, record a background spectrum. This involves scanning with no sample on the ATR crystal to measure the ambient atmosphere (H₂O, CO₂) and instrumental contributions, which will be subtracted from the sample spectrum.[6]

-

Sample Scan: Place a small amount of the powdered basic zinc carbonate onto the ATR crystal, ensuring it completely covers the crystal surface.[6] Apply consistent pressure using the instrument's pressure clamp to ensure firm contact.

-

Initiate the sample measurement. The instrument will typically co-add multiple scans (e.g., 45-100) to improve the signal-to-noise ratio.[6]

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft, non-abrasive wipe.[6]

-

Raman Spectroscopy Protocol

Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light (from a laser) and is particularly sensitive to symmetric molecular vibrations and bonds within a crystal lattice.[3]

Methodology:

-

Sample Preparation:

-

Typically, minimal sample preparation is required. A small amount of the basic zinc carbonate powder can be placed on a microscope slide or in a sample holder.[7]

-

-

Instrument Setup:

-

Use a Raman microscope system equipped with a suitable laser excitation source. A common choice is a 532 nm laser.[8]

-

Select an appropriate laser power. It is crucial to start with low power and gradually increase it to obtain a good signal without causing thermal decomposition of the sample.[7] Hydrozincite is known to decompose at around 220-250°C.[9]

-

Focus the laser onto the sample surface using the microscope objective.

-

-

Data Acquisition:

-

Spectral Acquisition: Record the Raman spectrum over a desired range, which typically includes the key vibrational modes for basic zinc carbonate.

-

The acquisition time and number of accumulations can be adjusted to optimize the signal quality.

-

It is important to be aware of potential fluorescence from the sample or impurities, which can obscure the Raman signal. If fluorescence is an issue, using a different laser wavelength (e.g., 785 nm or 1064 nm) may be necessary.[10]

-

-

Data Processing:

-

Raw Raman spectra may require processing to remove background contributions, such as fluorescence, and to correct for cosmic ray artifacts.[11]

-

Data Presentation and Interpretation

The vibrational spectra of basic zinc carbonate are characterized by distinct bands corresponding to the vibrations of its constituent hydroxyl (OH⁻), carbonate (CO₃²⁻), and zinc-oxygen (Zn-O) groups.

FTIR Spectral Data

The FTIR spectrum of basic zinc carbonate (hydrozincite) exhibits several characteristic absorption bands. The table below summarizes the key peaks and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |

| ~3363, 3303, 3234 | O-H stretching vibrations of structural hydroxyl groups | [12] |

| ~1632 | H-O-H bending mode of adsorbed or interlayer water | [13] |

| ~1515, 1383 | ν₃ (antisymmetric) stretching of carbonate (CO₃²⁻) groups | [12] |

| ~1041 | ν₁ (symmetric) stretching of carbonate (CO₃²⁻) groups | [5] |

| ~951 | OH deformation modes | [5] |

| ~829 | ν₂ (out-of-plane) bending of carbonate (CO₃²⁻) groups | [5] |

| ~701 | ν₄ (in-plane) bending of carbonate (CO₃²⁻) groups | [5] |

| ~450 | Zn-O stretching vibrations | [2] |

Interpretation of FTIR Spectrum:

-

Hydroxyl Region (3600-3200 cm⁻¹): The sharp peaks in this region are definitive indicators of the "basic" nature of the compound, arising from the stretching of the structural O-H bonds.[12] A broader band may also be present due to adsorbed water molecules.[5]

-

Carbonate Region (1600-600 cm⁻¹): This region is dominated by the vibrations of the carbonate ion. The presence of multiple, distinct peaks for the carbonate stretching and bending modes indicates a reduction in the symmetry of the carbonate ion within the crystal lattice. The strong, split ν₃ antisymmetric stretching band around 1515 and 1383 cm⁻¹ is a hallmark of hydrozincite.[12]

-

Low Wavenumber Region (< 600 cm⁻¹): The absorption bands in this region are attributed to the vibrations of the zinc-oxygen bonds, providing information about the compound's inorganic framework.[2]

Raman Spectral Data

The Raman spectrum provides complementary information, particularly for the symmetric vibrations that are often weak or inactive in the FTIR spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |

| ~3580 - 3355 | O-H stretching modes | [13] |

| ~1405 | ν₃ (antisymmetric) stretching of carbonate (CO₃²⁻) groups | [9] |

| ~1062 | ν₁ (symmetric) stretching of carbonate (CO₃²⁻) groups | [9] |

| ~850 | ν₂ (out-of-plane) bending of carbonate (CO₃²⁻) groups | [9] |

| ~728, 703 | ν₄ (in-plane) bending of carbonate (CO₃²⁻) groups | [9] |

Interpretation of Raman Spectrum:

-

Symmetric Carbonate Stretch: The most intense and characteristic peak in the Raman spectrum of hydrozincite is the sharp band at ~1062 cm⁻¹.[9] This corresponds to the ν₁ symmetric stretching mode of the carbonate ion. Its high intensity is a direct result of the high polarizability change during this symmetric vibration, making it strongly Raman active.

-

Hydroxyl and Bending Modes: The Raman spectrum also reveals bands for the hydroxyl stretching modes and the carbonate bending modes, which can be used to corroborate the findings from the FTIR analysis.[9][13]

Mandatory Visualizations

Experimental and Analytical Workflow

Caption: Diagram 1: General workflow for spectroscopic analysis.

Vibrational Modes and Spectroscopic Signals

Caption: Diagram 2: Relationship between molecular vibrations and spectra.

Conclusion

FTIR and Raman spectroscopy are essential and complementary tools for the comprehensive analysis of basic zinc carbonate. FTIR excels at probing polar functional groups, providing distinct signatures for the hydroxyl and asymmetric carbonate vibrations. In contrast, Raman spectroscopy is highly sensitive to the symmetric carbonate stretch, which gives rise to a characteristically strong and sharp peak. Together, these techniques enable unambiguous identification, structural elucidation, and quality control of basic zinc carbonate, providing the detailed molecular insights required by researchers and drug development professionals.

References

- 1. Identification of thin films on zinc substrates by FTIR and Raman spectroscopies | Metallurgical Research & Technology [metallurgical-research.org]

- 2. Characterization of Zinc Carbonate Basic as a Source of Zinc in a Rodent Study Investigating the Effects of Dietary Deficiency or Excess - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FTIR and Raman studies of structure and bonding in mineral and organic-mineral composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]

- 5. researchgate.net [researchgate.net]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. plus.ac.at [plus.ac.at]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. epequip.com [epequip.com]

- 11. arxiv.org [arxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide on the Solubility and Thermodynamic Properties of Zinc Hydroxide Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and thermodynamic properties of zinc hydroxide (B78521) carbonate, a compound of interest in various scientific and pharmaceutical applications. This document collates available quantitative data, details relevant experimental methodologies, and presents visual workflows to facilitate a deeper understanding of the core characteristics of this compound.

Thermodynamic Properties of Zinc Hydroxide Carbonate

This compound, often found in the mineral form as hydrozincite with the chemical formula Zn₅(CO₃)₂(OH)₆, is a complex salt.[1] Its thermodynamic properties are crucial for understanding its stability and reactivity.

A key thermodynamic parameter is the standard Gibbs free energy of formation (ΔGf°), which indicates the spontaneity of the formation of a compound from its constituent elements in their standard states. For hydrozincite, the standard Gibbs free energy of formation has been determined to be -3163.3 ± 4 kJ/mol .

ΔG° = ΔH° - TΔS°

where:

-

ΔG° is the standard Gibbs free energy change

-

ΔH° is the standard enthalpy change

-

T is the absolute temperature in Kelvin

-

ΔS° is the standard entropy change

Further experimental investigation, such as calorimetric studies, would be required to determine the precise values of ΔHf° and S° for hydrozincite.

The thermal decomposition of this compound has been studied, and it is known to decompose into zinc oxide (ZnO), carbon dioxide (CO₂), and water (H₂O) upon heating.[2][3] The stability of hydrozincite is influenced by the partial pressure of CO₂.[2]

Table 1: Thermodynamic Properties of Hydrozincite (Zn₅(CO₃)₂(OH)₆)

| Thermodynamic Property | Value |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -3163.3 ± 4 kJ/mol |

| Standard Enthalpy of Formation (ΔHf°) | Data not available |

| Standard Molar Entropy (S°) | Data not available |

Solubility of this compound

The solubility of this compound is a critical parameter, particularly in pharmaceutical and environmental contexts. Unlike simple salts, the dissolution of this compound is a more complex process influenced by factors such as pH and the partial pressure of carbon dioxide in the system.

A single solubility product constant (Ksp) for hydrozincite is not straightforward to define due to the multiple equilibria involved in its dissolution. The dissolution process can be represented by the following equilibrium:

Zn₅(CO₃)₂(OH)₆(s) ⇌ 5Zn²⁺(aq) + 2CO₃²⁻(aq) + 6OH⁻(aq)

The determination of the concentrations of the various ionic species in a saturated solution is necessary to characterize its solubility. Due to this complexity, a universally accepted Ksp value for hydrozincite is not consistently reported in the literature. Its solubility is known to be low in water.

Experimental Protocols

This section details the methodologies for the experimental determination of the solubility and thermodynamic properties of this compound.

Determination of Solubility Product (Ksp) by Potentiometric Titration

This method involves the preparation of a saturated solution of this compound and the subsequent determination of the zinc ion concentration using potentiometric titration with a standard solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA).

Materials and Reagents:

-

This compound solid

-

Deionized water

-

Standardized EDTA solution (e.g., 0.01 M)

-

pH buffer solution (to maintain a constant pH during titration)

-

Potentiometer with a suitable ion-selective electrode (e.g., zinc ISE) and a reference electrode

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., filter paper and funnel)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a beaker containing deionized water.

-

Stir the mixture continuously with a magnetic stirrer for an extended period (e.g., 24-48 hours) at a constant temperature to ensure that equilibrium is reached.

-

Filter the solution to remove the undissolved solid, yielding a saturated solution of this compound.

-

-

Potentiometric Titration:

-

Pipette a known volume of the clear, saturated filtrate into a clean beaker.

-

Add a suitable pH buffer to maintain a constant pH.

-

Immerse the zinc ion-selective electrode and the reference electrode into the solution.

-

Begin stirring the solution gently.

-

Titrate the solution with the standardized EDTA solution, adding the titrant in small, known increments.

-

Record the cell potential (in millivolts) after each addition of the titrant.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of the cell potential (mV) versus the volume of EDTA added (mL).

-

Determine the equivalence point from the titration curve, which is the point of the steepest change in potential. The first or second derivative of the titration curve can be used for a more accurate determination of the equivalence point.

-

Calculate the molar concentration of Zn²⁺ in the saturated solution using the volume of EDTA required to reach the equivalence point.

-

From the stoichiometry of the dissolution reaction, calculate the concentrations of carbonate and hydroxide ions.

-

Calculate the solubility product constant (Ksp) using the equilibrium concentrations of the ions.

-

Determination of Enthalpy of Formation (ΔHf°) by Solution Calorimetry

Solution calorimetry can be used to determine the enthalpy of formation of this compound. This method involves measuring the heat changes associated with dissolving the compound and its constituent elements (or simple compounds with known enthalpies of formation) in a suitable solvent.

Materials and Reagents:

-

High-purity this compound

-

Zinc oxide (ZnO)

-

Carbon dioxide gas (or a soluble carbonate salt)

-

Deionized water

-

A suitable acidic solvent (e.g., hydrochloric acid solution)

-

A high-precision solution calorimeter

-

Thermometer or temperature probe

-

Stirrer

Procedure:

-

Calorimeter Calibration:

-

Determine the heat capacity of the calorimeter by carrying out a reaction with a known enthalpy change or by using an electrical heater.

-

-

Measurement of Enthalpy of Solution:

-

Reaction 1: Dissolution of this compound:

-

Place a known volume of the acidic solvent into the calorimeter and measure its initial temperature.

-

Add a precisely weighed amount of this compound to the solvent.

-

Monitor the temperature change until a stable final temperature is reached.

-

Calculate the heat of solution (ΔH₁).

-

-

Reaction 2: Dissolution of Zinc Oxide:

-

Repeat the process using a stoichiometric amount of zinc oxide.

-

Calculate the heat of solution (ΔH₂).

-

-

Reaction 3: Dissolution of Carbon Dioxide (or a carbonate salt):

-

Bubble a known amount of CO₂ gas through the solvent or dissolve a stoichiometric amount of a soluble carbonate salt.

-

Measure the corresponding heat change (ΔH₃).

-

-

Reaction 4: Formation of Water:

-

The enthalpy of formation of water is a known value.

-

-

-

Data Analysis (Hess's Law):

-

Construct a thermochemical cycle based on the dissolution reactions and the formation reaction of this compound from its constituent oxides and water.

-

Apply Hess's Law to calculate the enthalpy of formation of this compound from the measured heats of solution and the known enthalpies of formation of ZnO, CO₂, and H₂O.

-

Conclusion

This technical guide has summarized the currently available data on the solubility and thermodynamic properties of this compound, with a focus on hydrozincite. While the Gibbs free energy of formation is known, further experimental work is necessary to elucidate the standard enthalpy of formation and standard molar entropy. The solubility of this compound is complex and requires careful consideration of experimental conditions. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct further investigations and refine our understanding of this important compound.

References

An In-Depth Technical Guide to the Surface Chemistry and Reactivity of Zinc Hydroxide Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc hydroxide (B78521) carbonate, often found in nature as the mineral hydrozincite (Zn₅(CO₃)₂(OH)₆), is a layered inorganic compound of increasing interest in various scientific and industrial fields, including catalysis, materials science, and particularly in the biomedical and pharmaceutical sectors. Its biocompatibility, controlled zinc ion release, and tunable surface properties make it a promising candidate for applications ranging from drug delivery to dietary supplements. This technical guide provides a comprehensive overview of the surface chemistry and reactivity of zinc hydroxide carbonate, with a focus on data-driven insights and detailed experimental methodologies relevant to researchers and drug development professionals.

Physicochemical Properties

The surface chemistry and reactivity of this compound are fundamentally governed by its physicochemical properties. A summary of key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | Zn₅(CO₃)₂(OH)₆ | Also expressed as 3Zn(OH)₂·2ZnCO₃ |

| Molecular Weight | 549.01 g/mol | |

| Appearance | White to greyish-white powder | Can be stained by impurities[1] |

| Density | 3.5–4.0 g/cm³ | [2] |

| Hardness (Mohs) | 2.0–2.5 | [2] |

| Solubility | Readily soluble in acids | [2] |

| Decomposition Temp. | ~220-240 °C | Decomposes to ZnO, CO₂, and H₂O[3] |

Surface Chemistry and Reactivity

The surface of this compound is characterized by the presence of hydroxyl (-OH) groups and carbonate ions, which dictate its interaction with the surrounding environment.

Surface Charge and Isoelectric Point

The isoelectric point (IEP) is the pH at which the surface of a material has a net neutral charge. While specific data for synthetic this compound is scarce, the IEP of the structurally related zinc oxide is reported to be in the range of 8.7 to 10.3. The surface of this compound is expected to be positively charged at pH values below its IEP and negatively charged above it. This pH-dependent surface charge is a critical factor in the adsorption of biomolecules and drug delivery applications.

Dissolution Kinetics

The reactivity of this compound in biological environments is largely determined by its dissolution kinetics, which leads to the release of zinc ions (Zn²⁺). The dissolution is pH-dependent and is enhanced in acidic conditions. In physiological environments, such as in cell culture media, the presence of phosphates and carbonates can lead to the precipitation of zinc-containing nanoparticles, influencing the local concentration of free zinc ions[4].

Adsorption of Biomolecules

The surface of this compound, with its hydroxyl groups and positive charge at physiological pH, provides active sites for the adsorption of biomolecules such as proteins. The adsorption process is influenced by electrostatic interactions, hydrogen bonding, and the physicochemical properties of both the material surface and the protein[6][7]. For instance, proteins with a net negative charge at a given pH are likely to adsorb onto a positively charged this compound surface. This interaction can influence the biological fate of the nanoparticles and is a key consideration in drug delivery system design.

Applications in Drug Development

The unique properties of this compound make it a promising material for various applications in drug development.

Drug Delivery Vehicle

This compound's layered structure and biocompatibility make it a potential carrier for anionic drugs. The drug molecules can be intercalated between the hydroxide layers or adsorbed onto the surface. The release of the drug can be triggered by changes in the local pH, leading to the dissolution of the this compound matrix[8].

Controlled Release of Zinc Ions

Zinc is an essential trace element involved in numerous biological processes, and its controlled release can have therapeutic benefits. This compound can serve as a reservoir for the sustained release of zinc ions, which have been shown to play a role in various signaling pathways related to cell proliferation, apoptosis, and immune response[9].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound Nanoparticles (Hydrothermal Method)

This method is suitable for producing nanoparticles for biomedical applications[10].

Materials:

-

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Urea (CO(NH₂)₂)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of zinc acetate dihydrate and urea.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to 120 °C and maintain for a specified duration (e.g., 2-4 hours).

-

Allow the autoclave to cool to room temperature naturally.

-

Collect the white precipitate by centrifugation or filtration.

-

Wash the precipitate with deionized water and ethanol (B145695) several times.

-

Dry the product in an oven at a low temperature (e.g., 60 °C).

Workflow Diagram:

Characterization of Surface Hydroxyl Groups by FTIR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying and characterizing surface hydroxyl groups[11][12].

Procedure:

-

Prepare a self-supporting wafer of the this compound powder.

-

Place the wafer in an IR cell with windows transparent to IR radiation (e.g., CaF₂).

-

Evacuate the cell at a controlled temperature to remove physisorbed water.

-

Record the IR spectrum in the 4000-400 cm⁻¹ range.

-

The stretching vibrations of different types of hydroxyl groups will appear as distinct bands in the high-frequency region (typically 3000-3800 cm⁻¹).

Determination of Isoelectric Point (IEP) by Zeta Potential Measurement

The IEP is determined by measuring the zeta potential of a suspension of the material at different pH values[13].

Materials:

-

This compound powder

-

Deionized water

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

-

Prepare a dilute suspension of this compound in deionized water (e.g., 0.1 g/L).

-

Measure the initial pH of the suspension.

-

Inject an aliquot of the suspension into the zeta potential analyzer and measure the zeta potential.

-

Adjust the pH of the suspension using HCl or NaOH and repeat the measurement.

-

Continue this process over a wide pH range (e.g., pH 3 to 11).

-

Plot the zeta potential as a function of pH. The pH at which the zeta potential is zero is the IEP.

Logical Relationship Diagram:

Biocompatibility and Toxicological Profile

The biocompatibility of this compound is a critical aspect for its application in drug development. In vitro studies have shown that nanostructured this compound exhibits dose-dependent cytotoxicity against cell lines such as L929, with no toxicity observed at low concentrations (e.g., below 10 mg/L)[9]. At higher concentrations, it can induce apoptosis through pathways involving oxidative stress and caspase activation[9]. Hematotoxicity studies in animal models have indicated that zinc carbonate nanoparticles do not show pronounced signs of toxicity at lower doses[14].

Signaling Pathways of Released Zinc Ions

The biological effects of this compound are often mediated by the release of zinc ions, which can modulate various intracellular signaling pathways.

Diagram of Zinc-Mediated Signaling Pathways:

Conclusion

This compound presents a versatile platform for various applications in drug development, owing to its favorable surface chemistry and reactivity. Its biocompatibility at low concentrations, coupled with the potential for controlled zinc ion release and surface functionalization, makes it an attractive material for the design of novel therapeutic and diagnostic agents. Further research is warranted to fully elucidate its dissolution kinetics in complex biological media and to explore its full potential as a drug delivery vehicle. This guide provides a foundational understanding and practical methodologies for researchers and scientists to advance the study and application of this promising biomaterial.

References

- 1. mindat.org [mindat.org]

- 2. Hydrozincite - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. saint-hilaire.ca [saint-hilaire.ca]

- 5. researchgate.net [researchgate.net]

- 6. Adsorption and separation of proteins by a synthetic hydrotalcite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrozincite (Hydrozincite) - Rock Identifier [rockidentifier.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. researchgate.net [researchgate.net]

electronic band structure of zinc hydroxide carbonate

An In-depth Technical Guide on the Electronic Band Structure of Zinc Hydroxide (B78521) Carbonate

Introduction

Zinc hydroxide carbonate, with the most common phase being hydrozincite (Zn₅(CO₃)₂(OH)₆), is a versatile inorganic compound. It serves not only as a precursor in the synthesis of zinc oxide nanoparticles but is also investigated for its own intrinsic properties in various applications, including as a supercapacitor material.[1] Understanding its electronic band structure is crucial for tailoring its optical and electrical properties for specific technological applications, from photocatalysis to transparent electronics. This guide provides a comprehensive overview of the current scientific understanding of the , with a focus on hydrozincite. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the fundamental electronic properties of this compound.

Electronic Properties of this compound

The electronic properties of this compound are characterized by a wide band gap, indicating its nature as an electrical insulator or a wide-band-gap semiconductor.[2] The electronic structure is primarily determined by the interplay of the zinc, oxygen, carbon, and hydrogen orbitals.

Band Gap

The band gap is a critical parameter that dictates the optical and electrical properties of a material. For this compound (hydrozincite), the reported band gap values vary, which can be attributed to differences in synthesis methods, sample crystallinity, and measurement techniques. A study utilizing first-principles calculations with a hybrid functional treatment determined the band gap of Zn₅(CO₃)₂(OH)₆ to be in the insulating range.[2] Another report suggests a band gap of approximately 5 eV for hydrozincite.[3] Experimental studies on hydrothermally synthesized Zn₅(CO₃)₂(OH)₆ nanosheets have shown an absorption edge at around 250 nm.[4]

Density of States (DOS)

The density of states provides insight into the distribution of electronic states at different energy levels. First-principles calculations based on Density Functional Theory (DFT) have been employed to understand the electronic structure of hydrozincite. The valence band is primarily composed of O 2p orbitals hybridized with Zn 3d orbitals, and C 2p orbitals from the carbonate groups. The conduction band is mainly formed by the empty Zn 4s and 4p orbitals. A comparison of the electronic densities of states for hydrozincite and smithsonite (B87515) (ZnCO₃) reveals the influence of the hydroxyl groups on the electronic structure.[5]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the electronic properties of this compound.

| Property | Value | Measurement/Calculation Method | Reference |

| Band Gap (E_g) | Insulating (2.8 - 6.9 eV range for similar Zn-HOI compounds) | First-principles calculations (DFT with hybrid functional) | [2] |

| Band Gap (E_g) | ~5 eV | Not specified | [3] |

| Optical Absorption Edge | ~250 nm | UV-Visible Diffuse Reflectance Spectroscopy | [4] |

| Oxidation Potential | 5.05 V | Not specified | [3][4] |

| Carrier Lifetime (τ) | 1.485 ns | Time-resolved Photoluminescence (PL) | [3][4] |

Experimental and Computational Protocols

Synthesis of this compound Nanoparticles

Hydrothermal Synthesis: A common method for synthesizing Zn₅(CO₃)₂(OH)₆ nanoparticles involves the hydrothermal treatment of an aqueous solution of zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) and urea (B33335) (CO(NH₂)₂).[6]

-

Prepare an aqueous solution of zinc acetate dihydrate and urea.

-

Transfer the solution to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave to 120 °C for a specified duration (e.g., 2-3 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the white precipitate by centrifugation, wash it with deionized water and ethanol (B145695) several times.

-

Dry the final product in an oven at 60 °C.

Precipitation Method: this compound can be produced by the reaction between aqueous solutions of zinc sulfate (B86663) (ZnSO₄) and sodium carbonate (Na₂CO₃) in a 1:1 molar ratio.[7]

-

Prepare aqueous solutions of zinc sulfate and sodium carbonate.

-

Mix the solutions under controlled temperature and pH.

-

A white precipitate of Zn₅(CO₃)₂(OH)₆ will form.

-

Filter the precipitate, wash it thoroughly with deionized water to remove any unreacted salts.

-

Dry the precipitate at a suitable temperature.

Characterization of Electronic Properties

UV-Visible Diffuse Reflectance Spectroscopy (DRS): This technique is used to determine the optical band gap of the material.

-

The powdered sample is placed in a sample holder.

-

A spectrum of the diffuse reflectance of the sample is recorded over a range of wavelengths (e.g., 200-800 nm).

-

The absorption spectrum is calculated from the reflectance data using the Kubelka-Munk function.

-

The band gap energy (E_g) is determined by plotting (αhν)^n versus hν (a Tauc plot), where α is the absorption coefficient, hν is the photon energy, and n depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor). The linear portion of the plot is extrapolated to the energy axis to find the band gap.

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are a powerful tool for investigating the electronic band structure and density of states of materials.

-

Crystal Structure: The calculations begin with the experimental crystal structure of hydrozincite (Zn₅(CO₃)₂(OH)₆).[5]

-

Software: Quantum chemistry software packages like VASP (Vienna Ab initio Simulation Package) are commonly used.[5]

-

Method: The projector augmented wave (PAW) method within the framework of plane-wave DFT is often employed.[5]

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. The Perdew-Burke-Ernzerhof (PBE) functional with a dispersion correction (D3) has been used for geometry optimization and molecular dynamics simulations.[5] For more accurate band gap calculations, hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE) are often necessary.[2]

-

Brillouin Zone Sampling: The Brillouin zone is sampled using a Monkhorst-Pack k-point grid. The density of the grid is increased for accurate density of states calculations.[5]

-

Analysis: The output of the calculations provides the electronic band structure (energy vs. k-vector) and the total and projected density of states (DOS and PDOS), which reveal the contributions of different atomic orbitals to the electronic bands.

Visualizations

Caption: Experimental workflow for band gap determination.

Caption: Conceptual Density of States diagram.

Conclusion and Future Outlook

The electronic structure of this compound is characterized by a wide band gap, with the valence and conduction bands primarily formed by oxygen/zinc and zinc orbitals, respectively. While experimental and computational studies have provided valuable insights into its band gap and density of states, a complete picture of the electronic band structure, including band dispersion and effective carrier masses, remains an area for further investigation. Future research employing techniques such as Angle-Resolved Photoemission Spectroscopy (ARPES) combined with more advanced theoretical calculations could provide a more detailed understanding of the electronic properties of this material, paving the way for its application in advanced electronic and optoelectronic devices.

References

- 1. High Performance Hydroxide Zinc Carbonate Composite for Supercapacitors [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

An In-depth Technical Guide to the Phase Transformation of Zinc Hydroxide Carbonate Under Heating

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zinc hydroxide (B78521) carbonate, scientifically known as hydrozincite (Zn₅(CO₃)₂(OH)₆). Understanding this phase transformation is critical for various applications, including the synthesis of high-surface-area zinc oxide (ZnO), an important material in catalysis, sensors, and pharmaceutical formulations. This document details the experimental protocols for analyzing this transformation, presents quantitative data from various studies, and illustrates the key processes and workflows.

Introduction

Zinc hydroxide carbonate is a stable precursor material that, upon heating, undergoes a phase transformation to produce zinc oxide and gaseous byproducts. The properties of the resulting ZnO, such as particle size and surface area, are highly dependent on the conditions of the thermal treatment. This guide will explore the fundamental aspects of this decomposition process.

Phase Transformation Pathway

The thermal decomposition of this compound is generally considered a single-step process where the material transforms directly into zinc oxide, water, and carbon dioxide.[1][2] The overall chemical equation for this transformation is:

Zn₅(CO₃)₂(OH)₆(s) → 5ZnO(s) + 2CO₂(g) + 3H₂O(g)

While this represents the main reaction, some studies suggest the possibility of intermediate phases under specific conditions, though they are not typically observed in standard thermal analysis.[3]

Below is a diagram illustrating the logical relationship of the phase transformation.

Quantitative Data from Thermal Analysis

The following tables summarize key quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies on the thermal decomposition of this compound.

Table 1: Decomposition Temperatures and Mass Loss

| Starting Material | Heating Rate (°C/min) | Decomposition Onset (°C) | Peak Decomposition Temperature (°C) | Final Temperature (°C) | Experimental Mass Loss (%) | Theoretical Mass Loss (%) | Reference |

| Synthetic Hydrozincite | 5 | ~156 | 220 | 440 | 21.97 | 25.9 | [3] |

| Synthetic Hydrozincite | 5 | ~230 | 248 | >250 | ~26 | 25.9 | [1] |

| Hydrothermally Synthesized Zn₅(CO₃)₂(OH)₆ | 10 | ~180 | - | 350 | - | 25.9 | [4] |

| This compound | 10 | ~150 | - | 350 | - | 25.9 | [5] |

| Synthetic Hydrozincite | Dynamic | - | 247 | - | 22.1 | 25.9 | [6] |

Table 2: Kinetic Parameters of Thermal Decomposition

| Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| Isothermal TG | 132 and 153 | - | [5] |

| Mode-free and non-linear regression | E1 = 202, E2 = 129 | A1 = 1.26 x 10²² , A2 = 3.16 x 10¹⁰ | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of the precursor and its characterization are crucial for reproducible results.

This protocol describes a common method for synthesizing this compound nanoparticles.[4]

-

Precursor Solution Preparation: Prepare an aqueous solution of zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) and urea (B33335) (CO(NH₂)₂).

-

Hydrothermal Reaction: Transfer the solution to a sealed autoclave and heat at 120°C for a specified duration (e.g., 2-4 hours).

-

Cooling and Collection: Allow the autoclave to cool to room temperature naturally.

-

Washing: Collect the white precipitate by centrifugation or filtration and wash it multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors.

-

Drying: Dry the final product in an oven at a low temperature (e.g., 60-80°C) overnight.

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for studying the phase transformation.[7]

-

Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh a small amount of the dried this compound powder (typically 5-10 mg) into an appropriate crucible (e.g., alumina (B75360) or platinum).

-

Experimental Setup: Place the sample crucible and an empty reference crucible into the instrument.

-

Atmosphere Control: Purge the furnace with a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

XRD is used to identify the crystalline phases of the material before and after heating.

-

Sample Preparation: Place a small amount of the powder sample onto a sample holder and flatten the surface to ensure a uniform plane for X-ray exposure.

-

Instrument Setup: Configure the X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).

-

Data Collection: Scan the sample over a specific 2θ range (e.g., 10-80°) with a defined step size and dwell time.

-

Phase Identification: Compare the resulting diffraction pattern with standard diffraction patterns from a database (e.g., JCPDS) to identify the crystalline phases present (i.e., this compound and zinc oxide).

The overall experimental workflow for characterizing the phase transformation is depicted below.

Conclusion

The thermal decomposition of this compound is a well-defined process that yields nano-crystalline zinc oxide. The characteristics of the final ZnO product are influenced by the synthesis method of the precursor and the parameters of the thermal treatment. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important material transformation. Careful control of the experimental conditions is paramount to achieving desired material properties for specific applications in drug development and other scientific fields.

References

Morphological Characterization of As-Synthesized Hydrozincite: A Technical Guide

<Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hydrozincite (Zn₅(CO₃)₂(OH)₆) is a hydrated zinc carbonate mineral of significant interest in various fields, including catalysis, pigments, and as a precursor for zinc oxide (ZnO) nanoparticles. The morphology and physicochemical properties of hydrozincite are intrinsically linked to its synthesis conditions, directly impacting its performance in subsequent applications. This technical guide provides a comprehensive overview of the synthesis and detailed morphological and structural characterization of as-synthesized hydrozincite. It includes in-depth experimental protocols for common synthesis routes and essential analytical techniques, presents quantitative data in structured tables, and utilizes workflow diagrams to illustrate key processes.

Synthesis of Hydrozincite

The morphology of hydrozincite is highly dependent on the synthesis method. Common methods include sol-gel, hydrothermal, and precipitation techniques. These methods allow for the control of particle size, shape, and crystallinity.

Sol-Gel Synthesis

The sol-gel process is a versatile method for producing solid materials from small molecules.[1] It involves the conversion of a solution (sol) into a gelatinous substance (gel). For hydrozincite, a typical aqueous sol-gel synthesis involves the hydrolysis of a zinc precursor in the presence of a carbonate source.

Hydrothermal Synthesis

Hydrothermal synthesis involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures.[2] This method can produce well-defined, crystalline hydrozincite particles. The process is typically carried out in a sealed pressure vessel called an autoclave.[2][3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of hydrozincite are crucial for reproducible results.

Detailed Protocol: Sol-Gel Synthesis

This protocol is adapted from a common procedure for synthesizing hydrozincite powder.[4]

-

Precursor Solution Preparation:

-

Dissolve 0.3 M of zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) and 2.0 M of urea (B33335) (NH₂CONH₂) in 100 mL of deionized water.

-

Stir the solution magnetically for 30 minutes at room temperature to ensure complete dissolution.

-

-

Refluxing:

-

Transfer the solution to a three-necked refluxing pot.

-

Heat the solution to 70°C and maintain this temperature while refluxing for 6 hours under constant stirring. A white precipitate of hydrozincite will form.

-

-

Product Recovery:

-

Allow the solution to cool to room temperature.

-

Collect the white precipitate by filtration or centrifugation.

-

Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the final product in an oven at 60-80°C for several hours until a constant weight is achieved.

-

Characterization Protocols

SEM is used to observe the surface morphology, particle shape, and size distribution of the synthesized powder.

-

Sample Preparation: A small amount of the hydrozincite powder is mounted onto an aluminum stub using double-sided conductive carbon tape. To prevent charging effects during imaging, the sample is sputter-coated with a thin conductive layer of gold or platinum (~10 nm).[4][5] The sample must be completely dry.

-

Analysis: The prepared stub is loaded into the SEM chamber. Images are acquired at various magnifications using an accelerating voltage typically between 15-25 kV.[5]

TEM provides higher resolution images than SEM, allowing for the observation of internal structure, crystallite size, and lattice defects.

-

Sample Preparation: A small amount of hydrozincite powder is dispersed in a low-boiling-point solvent like ethanol or methanol.[6] The suspension is then sonicated for 10-20 minutes to break up agglomerates.[6] A single drop of the dilute suspension is carefully placed onto a carbon-coated copper grid and allowed to dry completely in a dust-free environment before analysis.[4][7]

-

Analysis: The grid is placed in the TEM sample holder and inserted into the microscope column. Images and selected area electron diffraction (SAED) patterns are collected at high accelerating voltages (e.g., 200 kV).

XRD is a primary technique for identifying the crystalline phase of the material and determining its crystallographic properties.[8]

-

Sample Preparation: The hydrozincite powder is finely ground using a mortar and pestle to ensure random orientation of the crystallites. Approximately 200 mg of the fine powder is packed into a sample holder, and the surface is flattened to be flush with the holder's surface.

-

Analysis: The sample is analyzed using a diffractometer with Cu Kα radiation (λ = 1.54178 Å). Data is typically collected over a 2θ range of 10-80° with a slow scan speed to obtain a high-quality diffraction pattern.[4][9]

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition pathway.[10]

-

Sample Preparation: A small, accurately weighed amount of the hydrozincite powder (typically 5-10 mg) is placed into a ceramic (e.g., alumina (B75360) or platinum) crucible.[11]

-

Analysis: The analysis is performed under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate, such as 10°C/min, over a temperature range from room temperature to 1000°C.[9][12] The mass loss is recorded as a function of temperature.

Data Presentation and Interpretation

Morphological Characteristics

The morphology of as-synthesized hydrozincite can vary significantly. Hydrothermal methods may produce varied morphologies such as lamellar, needle, plate, and flower-like structures depending on the specific reaction conditions.[13] Sol-gel synthesis often results in plate-like structures or agglomerates of smaller particles.[4] Natural or biogenic hydrozincite often presents as small, platelet-shaped crystallites interlaced to form sheaths.[5]

Table 1: Morphological Characteristics of Hydrozincite from Different Synthesis Routes

| Synthesis Method | Observed Morphologies | Typical Size Range | Reference(s) |

|---|---|---|---|

| Sol-Gel | Plate-like structures, agglomerated nanoparticles | 20 nm - 300 nm (post-annealing) | [4] |

| Hydrothermal | Lamellar, needle-like, plate-like, flower-like | 30 nm - 50 nm (crystallites) | [13] |

| Precipitation | Powdery aggregates, lath-like or bladed microcrystals | Microscopic to several millimeters |[14] |

Crystallographic Properties

Hydrozincite crystallizes in the monoclinic system with the space group C2/m.[15] XRD analysis confirms the formation of the hydrozincite phase by comparing the diffraction pattern to standard data (JCPDS card no. 19-1458).[9]

Table 2: Quantitative Crystallographic Data for Hydrozincite

| Parameter | Value | Reference(s) |

|---|---|---|

| Chemical Formula | Zn₅(CO₃)₂(OH)₆ | |

| Crystal System | Monoclinic | [16] |

| Space Group | C 2/m | [15][17] |

| Unit Cell Parameters | a = 13.58 Å, b = 6.28 Å, c = 5.41 Å, β = 95.51° | [15] |

| Density (Calculated) | ~4.01 g/cm³ | [16][17] |

| Cleavage | Perfect on {100} |[16] |

Thermal Decomposition

TGA reveals that hydrozincite decomposes into zinc oxide (ZnO), carbon dioxide (CO₂), and water (H₂O). The decomposition typically occurs in one or more steps at elevated temperatures.[18] Studies show a primary decomposition event occurring around 220-290°C.[4][18][19]

The decomposition reaction is: Zn₅(CO₃)₂(OH)₆ → 5ZnO + 2CO₂ + 3H₂O[18]

Table 3: Thermal Decomposition Data for As-Synthesized Hydrozincite

| Analysis Type | Key Temperature(s) | Mass Loss | Evolved Species | Reference(s) |

|---|---|---|---|---|

| Dynamic TGA | ~220 °C | ~22% | H₂O, CO₂ | [18][19] |

| Dynamic TGA | ~247 °C | 22.1% | H₂O, CO₂ | [20] |

| Dynamic TGA | ~290 °C (secondary loss) | - | H₂O, CO₂ | [4] |

| Multi-step TGA | 250-325 °C (step 2) | ~10% | H₂O | [9] |

| Multi-step TGA | 325-440 °C (step 3) | ~16% | CO₂ |[9] |

Note: The exact temperatures and mass loss percentages can vary depending on the heating rate, atmosphere, and the specific crystallinity and morphology of the sample.

Conclusion

The morphological and structural characterization of as-synthesized hydrozincite is essential for controlling its properties for advanced applications. A systematic approach utilizing a combination of synthesis methods like sol-gel and hydrothermal, followed by rigorous characterization with SEM, TEM, XRD, and TGA, provides a comprehensive understanding of the material. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in materials science and drug development, enabling the reproducible synthesis and thorough evaluation of hydrozincite for its intended use.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]

- 3. labnano.pl [labnano.pl]

- 4. researchgate.net [researchgate.net]

- 5. iris.unica.it [iris.unica.it]

- 6. researchgate.net [researchgate.net]

- 7. google.com [google.com]

- 8. imf.ucmerced.edu [imf.ucmerced.edu]

- 9. researchgate.net [researchgate.net]

- 10. Using Thermogravimetric Analysis for Mineral Examination [xrfscientific.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mindat.org [mindat.org]

- 15. Hydrozincite - Wikipedia [en.wikipedia.org]

- 16. handbookofmineralogy.org [handbookofmineralogy.org]

- 17. Hydrozincite Mineral Data [webmineral.com]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Zinc Hydroxide Carbonate Minerals: Mineralogical Data and Occurrence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mineralogical data and geological occurrence of key zinc hydroxide (B78521) carbonate minerals. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize these minerals in their work.

Mineralogical Data

The following tables summarize the key mineralogical properties of prominent zinc hydroxide carbonate minerals and the closely related zinc carbonate, smithsonite.

Table 1: General and Crystallographic Data

| Mineral | Chemical Formula | Crystal System | Space Group |

| Hydrozincite | Zn₅(CO₃)₂(OH)₆[1] | Monoclinic[2] | C2/m |

| Aurichalcite | (Zn,Cu)₅(CO₃)₂(OH)₆[3] | Monoclinic[3][4] | P2₁/m |

| Rosasite | (Cu,Zn)₂(CO₃)(OH)₂[5] | Monoclinic[5][6] | P2₁/a |

| Smithsonite | ZnCO₃[7] | Trigonal[7] | R-3c[7] |

Table 2: Physical and Optical Properties

| Mineral | Mohs Hardness | Density (g/cm³) | Luster | Color | Refractive Indices |

| Hydrozincite | 2 - 2.5[2] | 3.5 - 4.0[2] | Dull, earthy to pearly[8] | White, grey, pale pink, yellow, or brown[1][9] | nα=1.640-1.650 nβ=1.730-1.740 nγ=1.740-1.750 |

| Aurichalcite | 1 - 2 | 3.64 | Silky to pearly | Pale green to sky blue[10] | nα=1.655 nβ=1.740 nγ=1.744 |

| Rosasite | 4.5[11] | 4.0 - 4.2[6] | Vitreous to silky[6] | Blue, blue-green to green[6] | nα=1.672-1.688 nβ=1.796-1.830 nγ=1.811-1.831[6] |

| Smithsonite | 4 - 4.5[7] | 4.4 - 4.5[7] | Vitreous to pearly[7] | White, grey, yellow, green, blue, pink, purple, brown[7][12] | nω=1.842-1.850 nε=1.619-1.623[7] |

Occurrence and Geological Setting

This compound minerals are secondary minerals, meaning they form from the alteration of primary zinc-bearing minerals. Their presence often indicates the oxidized zone of ore deposits.

-

Hydrozincite : Commonly found as an alteration product of sphalerite and smithsonite.[9] It occurs in the oxidized portions of zinc-bearing deposits and as incrustations in mine workings.[2] Associated minerals include smithsonite, hemimorphite, willemite, cerussite, aurichalcite, and calcite.[2]

-

Aurichalcite : A secondary mineral typically found in the oxidized zones of copper and zinc deposits.[3][13] It often forms as crusts of tiny, acicular crystals.[13] It is commonly associated with rosasite, smithsonite, hemimorphite, hydrozincite, malachite, and azurite.[3]

-

Rosasite : Forms in the oxidation zones of zinc-copper deposits.[5] It is typically found as crusts and botryoidal masses.[5] Associated minerals include aurichalcite, smithsonite, and hemimorphite.[5]

-

Smithsonite : A common secondary mineral found in the oxidation zone of zinc ore deposits.[7][12] It can also be found in sedimentary deposits and as a direct oxidation product of sphalerite.[12] It is often associated with hemimorphite, willemite, hydrozincite, cerussite, malachite, azurite, and aurichalcite.[7]

Experimental Protocols for Mineral Characterization

The identification and characterization of this compound minerals rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.

X-Ray Diffraction (XRD)

Purpose: To identify the crystalline phases of a mineral and determine its crystal structure.

Methodology:

-

Sample Preparation: A small, representative sample of the mineral is ground into a fine powder, typically to a particle size of less than 10 micrometers. This ensures that all crystallographic orientations are represented in the sample. The powder is then mounted onto a sample holder, often a glass slide with a recessed area.

-

Instrument Setup: A powder X-ray diffractometer is used. The instrument consists of an X-ray source (commonly a copper X-ray tube), a goniometer to control the angles of the incident and diffracted X-ray beams, and a detector.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam at a specific angle (θ). The detector rotates around the sample to measure the intensity of the diffracted X-rays at twice the angle of incidence (2θ). The goniometer and detector are moved in a synchronized manner to scan a range of 2θ values.

-